molecular formula C7H10N2 B14882932 2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine

2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine

Cat. No.: B14882932
M. Wt: 122.17 g/mol
InChI Key: YYXYITIAFZNBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine is a heterocyclic compound with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol This compound is characterized by a cyclopentane ring fused to a pyrrole ring, with an amine group attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with ammonia or primary amines in the presence of a catalyst to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: 2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine is unique due to its specific ring structure and the presence of an amine group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine

InChI

InChI=1S/C7H10N2/c8-7-2-1-5-3-9-4-6(5)7/h3-4,7,9H,1-2,8H2

InChI Key

YYXYITIAFZNBQK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CNC=C2C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.